

"Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-aminoazepane-1-carboxylate*

Cat. No.: B171852

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 4-aminoazepane-1-carboxylate**

Introduction

tert-Butyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. As a derivative of azepane, a seven-membered nitrogen-containing heterocycle, this compound provides a flexible and three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents.^[1] The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and enables selective reactivity. This guide details the fundamental properties, synthesis, and key applications of this important chemical intermediate.

Core Properties

The fundamental chemical and physical properties of **tert-butyl 4-aminoazepane-1-carboxylate** are summarized below. These identifiers and values are crucial for substance identification, experimental design, and safety assessments.

Chemical Identity

Identifier	Value
IUPAC Name	tert-butyl 4-aminoazepane-1-carboxylate[2]
CAS Number	196613-57-7[2][3]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂ [3]
Molecular Weight	214.31 g/mol [3]
InChI Key	YCOOKHOLOSGJEGL-UHFFFAOYSA-N[2][3]
Canonical SMILES	CC(C)(C)OC(=O)N1CCCC(CC1)N[2]
Synonyms	1-Boc-4-aminoazepane, 4-Amino-1-Boc-hexahydro-1H-azepine, tert-butyl 4-amino-1-azepanecarboxylate[2][3]

Physicochemical Data

Property	Value
Physical Form	White powder to colorless/yellow liquid[3]
Boiling Point	296 °C at 760 mmHg[3]
Flash Point	133 °C[3]
Purity	Typically ≥95%[3]
Storage Conditions	2-8 °C, protect from light, store under inert atmosphere[3]

Experimental Protocols

The following sections outline plausible methodologies for the synthesis, purification, and characterization of **tert-butyl 4-aminoazepane-1-carboxylate**. The synthesis is presented as a two-step process starting from a piperidine derivative.

Synthesis

The most logical synthetic route involves the preparation of the ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate, followed by reductive amination to yield the target primary amine.

Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Ring Expansion

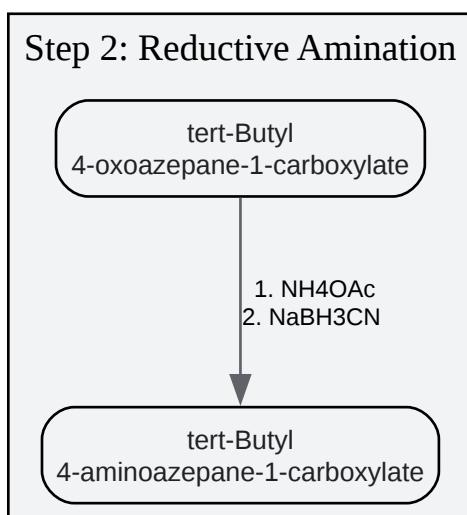
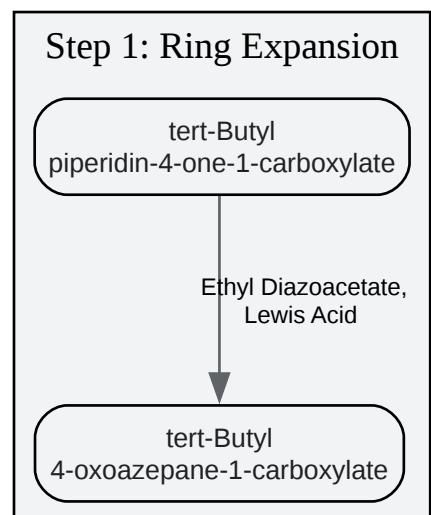
This procedure is based on the reported large-scale industrial synthesis of the ketone intermediate, which involves the expansion of a six-membered ring to a seven-membered ring. [4]

- Objective: To synthesize tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperidin-4-one-1-carboxylate.[4]
- Reagents & Equipment: tert-butyl piperidin-4-one-1-carboxylate, ethyl diazoacetate, a suitable Lewis acid catalyst, reaction vessel equipped for low-temperature control, magnetic stirrer, and standard laboratory glassware.
- Methodology:
 - Dissolve tert-butyl piperidin-4-one-1-carboxylate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction vessel and cool to a low temperature (e.g., -78 °C).
 - Slowly add the Lewis acid catalyst to the solution.
 - Add ethyl diazoacetate dropwise to the cooled solution. The reaction is highly exothermic and gas evolution (N₂) will occur. Maintain strict temperature control.
 - Allow the reaction to stir at low temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
 - Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
 - Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent.
 - Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-oxoazepane-1-

carboxylate. This intermediate may be purified or used directly in the next step.[\[4\]](#)

Step 2: Reductive Amination to Yield **tert-Butyl 4-aminoazepane-1-carboxylate**

This protocol converts the ketone intermediate into the target primary amine.



- Objective: To convert the C4-keto group to an amino group.
- Reagents & Equipment: **tert-butyl 4-oxoazepane-1-carboxylate**, an ammonia source (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), methanol or other suitable solvent, reaction flask, magnetic stirrer.
- Methodology:
 - Dissolve **tert-butyl 4-oxoazepane-1-carboxylate** in methanol within the reaction flask.
 - Add the ammonia source in excess.
 - Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
 - Slowly add the reducing agent to the mixture. Monitor for gas evolution if applicable.
 - Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, quench the reaction by adding water or a dilute acid solution.
 - Remove the solvent under reduced pressure.
 - Perform an aqueous workup, typically by basifying the solution with NaOH to deprotonate the amine and extracting the product into an organic solvent like dichloromethane or ethyl acetate.
 - Dry the combined organic extracts, filter, and concentrate to yield the crude **tert-butyl 4-aminoazepane-1-carboxylate**.

Purification and Characterization

- Purification: The crude product is typically purified using silica gel column chromatography. A gradient elution system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica), is often effective.
- Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, characterization would include:
 - NMR Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure, proton environments, and carbon backbone.
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5]
 - HPLC/LC-MS: To determine the purity of the final product.[5]

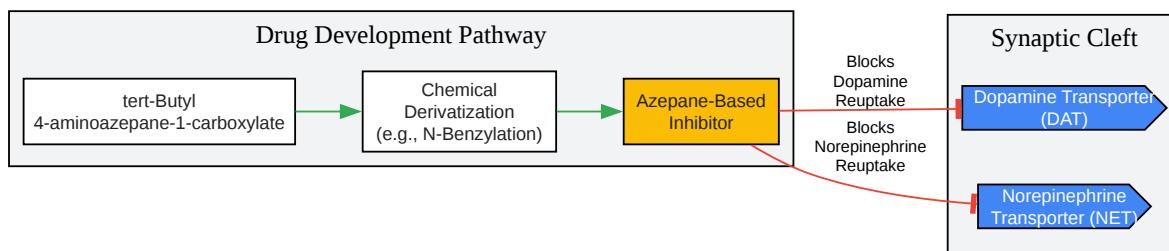
Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key processes involving this compound.

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthetic workflow for **tert-butyl 4-aminoazepane-1-carboxylate**.

Applications in Drug Development


The azepane scaffold is a valuable motif in medicinal chemistry, and **tert-butyl 4-aminoazepane-1-carboxylate** is a key intermediate for accessing novel chemical space.^[1]

Scaffold for Neuropharmacological Agents

Derivatives of azepane have shown significant potential in neuropharmacology.[6][7]

Specifically, N-substituted azepanes have been identified as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

- Mechanism of Action: The norepinephrine transporter (NET) and dopamine transporter (DAT) are membrane proteins that mediate the reuptake of norepinephrine and dopamine from the synaptic cleft, terminating their signal. Inhibition of these transporters increases the concentration and duration of these neurotransmitters in the synapse, an action associated with antidepressant and stimulant effects.
- Role of the Scaffold:**tert-Butyl 4-aminoazepane-1-carboxylate** serves as the core scaffold. The primary amine at the C4 position can be functionalized (e.g., through benzylation) to create potent NET and DAT inhibitors.[6][7] This makes the compound a valuable starting point for developing new treatments for neuropsychiatric disorders.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.

Intermediate for Somatostatin Receptor Antagonists

The chiral (S)-enantiomer of this compound is specifically cited as a useful reagent for preparing selective somatostatin receptor 5 (SST5) antagonists.[8] SST5 is a G-protein coupled receptor involved in regulating hormone secretion, and its modulation is a target for various endocrine disorders.

Safety and Handling

tert-Butyl 4-aminoazepane-1-carboxylate is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Information

Pictogram	Code	Hazard Statement
	GHS07	Warning
H315		Causes skin irritation[2][3]
H319		Causes serious eye irritation[2] [3]
H335		May cause respiratory irritation[2][3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Wear protective gloves (e.g., nitrile).
 - Wear chemical safety goggles or a face shield.
 - Wear a lab coat.
- Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

Conclusion

tert-Butyl 4-aminoazepane-1-carboxylate is a foundational building block for modern medicinal chemistry. Its well-defined structure, coupled with the synthetic accessibility of its

azepane core and the versatility of its primary amine handle, makes it an invaluable tool for developing novel molecular entities. Its demonstrated utility in creating potent neuropharmacological agents and other targeted therapeutics underscores its importance for researchers and scientists in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. ["Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171852#tert-butyl-4-aminoazepane-1-carboxylate-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com